3,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-1-adamantanecarboxamide
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Overview
Description
The compound “3,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-1-adamantanecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . The compound also contains an adamantanecarboxamide group, which is a derivative of adamantane, a type of diamondoid.
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Adamantane derivatives can be synthesized through a variety of methods, including from simpler hydrocarbons in a process called “adamantane synthesis”.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Adamantane is a three-dimensional, cage-like structure composed of four connected cyclohexane rings .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The reactivity of the adamantane portion of the molecule would depend on the specific substituents present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a colorless liquid at room temperature, and is miscible with water . The properties of the adamantane portion of the molecule would depend on the specific substituents present.Properties
IUPAC Name |
3,5-dimethyl-N-(2-piperidin-1-ylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-18-10-16-11-19(2,13-18)15-20(12-16,14-18)17(23)21-6-9-22-7-4-3-5-8-22/h16H,3-15H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCYMUCMJNOQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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